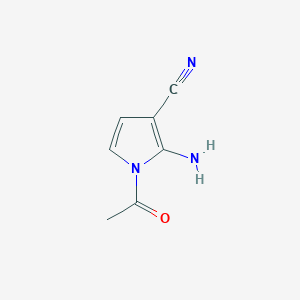

1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile

Description

Significance of Pyrrole (B145914) Derivatives in Modern Organic Synthesis

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, and its derivatives are of immense significance in contemporary organic synthesis. wisdomlib.org Their importance stems from their versatile reactivity and their presence as a core structural motif in numerous natural products, pharmaceuticals, and advanced materials. uctm.edu Many biologically active compounds, including heme, chlorophyll, and vitamin B12, contain the pyrrole ring system, highlighting its fundamental role in biological processes. uctm.edu

In the realm of medicinal chemistry, pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. wisdomlib.orgnih.gov The blockbuster drug atorvastatin, a lipid-lowering agent, and the anticancer drug sunitinib (B231) are prominent examples of pharmaceuticals that feature a pyrrole core, underscoring the scaffold's value in drug design and development. scitechnol.commdpi.com The pyrrole ring's electron-rich nature makes it susceptible to electrophilic substitution, while also allowing for a variety of other transformations, making it a versatile template for building molecular complexity. uctm.edu

Furthermore, the applications of pyrrole derivatives extend beyond medicine into materials science. Their unique electronic properties are harnessed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. smolecule.com The ability to tune the properties of these materials by modifying the substituents on the pyrrole ring makes them highly attractive for creating novel functional materials. ingentaconnect.com The continuous development of new synthetic methodologies, including green chemistry approaches, further enhances the accessibility and utility of pyrrole scaffolds in various scientific disciplines. ingentaconnect.com

| Application Area | Examples of Pyrrole Derivatives' Roles |

| Medicinal Chemistry | Core scaffold in drugs (e.g., Atorvastatin, Sunitinib), exhibiting anticancer, anti-inflammatory, and antimicrobial activities. wisdomlib.orgscitechnol.commdpi.com |

| Natural Products | Fundamental component of vital biomolecules like heme, chlorophyll, and vitamin B12. uctm.edu |

| Materials Science | Used in the development of conductive polymers, OLEDs, and organic photovoltaics due to their electronic properties. smolecule.com |

| Agrochemicals | Serve as intermediates in the synthesis of pesticides and other agricultural chemicals. uctm.edusmolecule.com |

Importance of Amino- and Cyano-Substituted Heterocycles

Heterocyclic compounds bearing both amino (-NH2) and cyano (-C≡N) functional groups are highly valuable synthetic intermediates. This specific substitution pattern creates a versatile platform for the construction of more complex molecular architectures, particularly fused heterocyclic systems. The amino group acts as a potent nucleophile, while the cyano group can participate in a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

The juxtaposition of these two functional groups on a heterocyclic ring is a common strategy in the design of biologically active molecules. For instance, aminocyanopyrroles are precursors to a range of compounds with potential therapeutic applications. rsc.org The presence of these groups allows for the systematic modification of the molecule's structure to optimize its interaction with biological targets. This approach has been utilized in the development of compounds with antifungal and anticancer properties. nih.gov The reactivity of the cyano and amino groups enables the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Structural Context of 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile within Pyrrole Chemistry

This compound is a polysubstituted pyrrole derivative with a specific arrangement of functional groups that dictates its chemical behavior. smolecule.com The structure consists of a central five-membered pyrrole ring with the following key features:

An acetyl group (-COCH₃) attached to the nitrogen atom at position 1. This N-acylation modifies the electronic properties of the pyrrole ring, influencing its aromaticity and reactivity.

An amino group (-NH₂) at position 2. This group is a strong electron-donating group and a key site for nucleophilic reactions.

A carbonitrile (cyano) group (-C≡N) at position 3. This electron-withdrawing group can participate in cyclization reactions and can be hydrolyzed or reduced to other functional groups. smolecule.comnih.gov

The combination of these substituents on the pyrrole core creates a molecule with a unique reactivity profile. The electron-rich nature of the pyrrole ring, enhanced by the amino group, facilitates electrophilic substitution reactions. smolecule.com Concurrently, the amino and cyano groups provide handles for building more complex structures, making it a valuable intermediate in multi-step syntheses. smolecule.com

| Substituent | Position | Chemical Nature | Influence on Reactivity |

| Acetyl Group | 1 (Nitrogen) | Electron-withdrawing | Modulates ring aromaticity and reactivity. |

| Amino Group | 2 | Electron-donating, Nucleophilic | Increases electron density of the ring; site for further reactions. smolecule.com |

| Carbonitrile Group | 3 | Electron-withdrawing | Facilitates cyclization; can be converted to other functional groups. smolecule.com |

Overview of Research Trajectories for Novel Heterocyclic Scaffolds

The quest for novel heterocyclic scaffolds is a major driving force in medicinal chemistry and materials science. jmchemsci.com Current research trajectories are focused on expanding the accessible "chemical space" to discover molecules with new and improved properties. jmchemsci.comresearchgate.net This involves the development of innovative and efficient synthetic methods that allow for the rapid construction of diverse and complex heterocyclic structures. numberanalytics.com

Key trends in this area include:

Novel Synthetic Methodologies : There is a significant emphasis on creating more robust and efficient synthetic techniques. jmchemsci.com This includes the use of transition-metal catalysis, photoredox chemistry, C-H bond activation, and multicomponent reactions, which allow for the formation of complex molecules from simple starting materials in fewer steps. jmchemsci.comresearchgate.netnumberanalytics.com

Sustainable Chemistry : Green chemistry principles are increasingly being incorporated into the synthesis of heterocyclic compounds. This involves the use of environmentally benign solvents, microwave-assisted synthesis, and solvent-free reaction conditions to reduce waste and energy consumption. ingentaconnect.com

Computational Modeling : The use of computational tools has become indispensable in modern heterocyclic chemistry. numberanalytics.com Molecular modeling allows researchers to predict the properties and reactivity of new scaffolds, guiding synthetic efforts and accelerating the discovery process.

Diversity-Oriented Synthesis : This strategy aims to create libraries of structurally diverse small molecules. By developing synthetic routes that can generate a wide range of heterocyclic scaffolds, researchers can more effectively explore structure-activity relationships and identify promising lead compounds for drug development. researchgate.net

Collaborative efforts between synthetic chemists, computational scientists, and pharmacologists are accelerating the pace of discovery, highlighting the immense potential of novel heterocyclic compounds to address unmet needs in medicine and technology. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-2-aminopyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5(11)10-3-2-6(4-8)7(10)9/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEOTCBFSJENNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC(=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Synthetic Pathways and Transformations

Reaction Mechanism Elucidation for Key Synthetic Steps

The formation of the 2-amino-3-cyanopyrrole core often involves multicomponent reactions (MCRs), which offer efficiency and atom economy. A common approach involves the condensation of an α-amino ketone, a compound with an activated methylene (B1212753) group, and a source of the N1-acetyl group.

One plausible mechanism, analogous to the Knorr pyrrole (B145914) synthesis, begins with the condensation between an α-amino ketone and a β-ketonitrile. wikipedia.org This is followed by cyclization and dehydration to form the pyrrole ring. The acetylation of the pyrrole nitrogen can occur as a final step or by using an N-acetylated starting material.

Another key synthetic route is the reaction between N-substituted aminoacetaldehyde dimethyl acetals and malononitrile (B47326) in the presence of an acid catalyst, such as p-toluenesulfonic acid monohydrate, to directly yield 1-substituted 2-amino-3-cyanopyrroles. nih.gov

A three-component reaction involving α-hydroxyketones, oxoacetonitriles, and primary amines or anilines, catalyzed by acetic acid, provides a direct route to N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.govnih.gov The proposed mechanism for this transformation involves a cascade of reactions, highlighting the efficiency of this one-pot synthesis. researchgate.net

Role of Catalysis in Pyrrole Formation

Transition metals, particularly palladium and copper, are instrumental in catalyzing various pyrrole syntheses. Palladium-catalyzed cyclization reactions have been developed for the regioselective synthesis of highly functionalized pyrroles. acs.orgnih.gov For instance, the cyclization of internal alkynes and 2-amino-3-iodoacrylates using a palladium catalyst offers an efficient route to substituted pyrroles. acs.orgnih.gov Palladium-based auto-tandem catalysis has also been utilized in formal nucleophilic pyrrolylmethylation reactions. nih.gov

Copper catalysis is also prominent, particularly in azide-alkyne cycloaddition reactions to form functionalized 2-amino-3-cyanopyrroles. rsc.org These reactions often proceed smoothly at ambient temperatures and with high regioselectivity. rsc.org

| Catalyst | Reactants | Product | Reference |

| Palladium | Internal alkynes, 2-amino-3-iodoacrylates | Highly functionalized pyrroles | acs.orgnih.gov |

| Copper(I) iodide | Terminal alkynes, sulfonyl azides, phenacylmalononitriles | Functionalized 2-amino-3-cyano pyrroles | rsc.org |

Organocatalysis has emerged as a powerful, metal-free alternative for pyrrole synthesis. rsc.org These methods often utilize small organic molecules to catalyze reactions, offering advantages in terms of cost, toxicity, and environmental impact. Various organocatalytic strategies have been developed, including [3+2] cycloaddition reactions. nih.gov For example, the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides can be catalyzed by organic bases to afford 2-aminopyrrole systems. organic-chemistry.org Chiral phosphoric acids have also been employed in the enantioselective synthesis of pyrrole derivatives. nih.gov

Intermediates and Transition States in Reaction Sequences

The synthesis of 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile proceeds through a series of reactive intermediates and transition states. In multicomponent reactions, the initial step often involves the formation of a zwitterionic intermediate. For instance, in the reaction involving an isocyanide, a zwitterion is formed which then participates in subsequent cycloaddition steps. organic-chemistry.org

In palladium-catalyzed cyclizations, the mechanism likely involves oxidative addition of the palladium catalyst to a C-I bond, followed by alkyne insertion and reductive elimination to form the pyrrole ring. acs.org The characterization of intermediates in these catalytic cycles is often challenging but crucial for a complete mechanistic understanding. Computational studies can provide valuable insights into the structures and energies of these transient species. researchgate.net

Kinetic and Thermodynamic Aspects of Pyrrole Ring Formation

The formation of the aromatic pyrrole ring is a thermodynamically favorable process that drives many synthetic transformations. The stability of the final aromatic product often dictates the reaction pathway. Kinetic control can be important in regioselective syntheses, where the relative rates of competing reaction pathways determine the product distribution.

In transition metal-free [3+2] cycloaddition approaches, the reaction often proceeds rapidly at ambient temperature, suggesting a low activation barrier for the cyclization step. rsc.org The choice of solvent and base can significantly influence the reaction kinetics.

Chemical Reactivity and Derivatization of 1 Acetyl 2 Amino 1h Pyrrole 3 Carbonitrile

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is inherently electron-rich, predisposing it to electrophilic attack. However, the substituents on 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile modulate this reactivity. The C2-amino group acts as a potent activating group through resonance donation of its lone pair into the ring, thereby increasing the electron density. Conversely, the N1-acetyl and C3-carbonitrile groups are electron-withdrawing, which deactivates the ring towards electrophiles. The net effect of these opposing influences determines the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution on the Pyrrole Ring

Electrophilic aromatic substitution is a hallmark of pyrrole chemistry. For this compound, the directing effects of the substituents play a crucial role in determining the position of substitution. The strongly activating amino group directs incoming electrophiles primarily to the C5 position.

A notable example of electrophilic substitution on electron-rich pyrroles is the Vilsmeier-Haack reaction , which introduces a formyl group onto the ring. chemtube3d.comnih.govijpcbs.comorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3). chemtube3d.comijpcbs.comwikipedia.org For this compound, this reaction is anticipated to yield the 5-formyl derivative.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Halogenation | NBS, NCS, Br2, Cl2 | 5-Halo-1-acetyl-2-amino-1H-pyrrole-3-carbonitrile |

| Nitration | HNO3/H2SO4 | 5-Nitro-1-acetyl-2-amino-1H-pyrrole-3-carbonitrile |

| Friedel-Crafts Acylation | Acyl halide/Lewis acid | 5-Acyl-1-acetyl-2-amino-1H-pyrrole-3-carbonitrile |

| Vilsmeier-Haack Formylation | DMF/POCl3 | 1-Acetyl-2-amino-5-formyl-1H-pyrrole-3-carbonitrile |

NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide

Friedel-Crafts acylation is another important electrophilic substitution reaction that introduces an acyl group onto the pyrrole ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.comkhanacademy.org The reaction with this compound is expected to be directed to the C5 position. researchgate.net However, the presence of the deactivating N-acetyl group can sometimes complicate these reactions, potentially requiring harsher conditions.

Nucleophilic Attack on the Pyrrole Ring

Direct nucleophilic aromatic substitution on an unactivated pyrrole ring is generally difficult due to its electron-rich nature. However, the presence of the strongly electron-withdrawing cyano group at the C3 position could potentially facilitate nucleophilic attack, particularly at the C4 or C5 positions, especially if a good leaving group is present at one of these positions. To date, specific examples of nucleophilic attack on the pyrrole ring of this compound are not extensively documented in the literature.

Transformations of the Acetyl Group

The N-acetyl group is a significant modulator of the pyrrole's reactivity and can itself be the site of various chemical transformations.

Reduction Reactions

The carbonyl group of the N-acetyl moiety can be reduced to a methylene (B1212753) group (-CH2-CH3), effectively converting the N-acetylpyrrole to an N-ethylpyrrole. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. Milder reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not effective in reducing amides.

Condensation Reactions

While the acetyl group itself is not typically involved in direct condensation reactions in the same manner as aldehydes or ketones, the amino group at the C2 position can readily undergo condensation with various carbonyl compounds. For instance, reaction with aldehydes or ketones can lead to the formation of Schiff bases or related condensation products.

Decarbonylation Pathways

The removal of the acetyl group, or deacetylation, can be achieved under both acidic and basic hydrolytic conditions. etsu.eduresearchgate.net This process cleaves the amide bond, yielding 2-amino-1H-pyrrole-3-carbonitrile. The ease of this hydrolysis is influenced by steric and electronic factors within the molecule. Mild deacetylation can also sometimes be achieved using specific reagents like the Schwartz reagent under neutral conditions. rsc.orgresearchgate.net

In addition to hydrolytic cleavage, decarbonylation of N-acyl groups can sometimes be effected using transition metal catalysts, such as those based on rhodium or palladium, although this is a less common transformation for N-acetylpyrroles compared to other acyl derivatives.

Reactions Involving the Amino Group

The 2-amino group is a primary site for functionalization, acting as a nucleophile in various reactions. Its reactivity is modulated by the N1-acetyl substituent, which draws electron density from the pyrrole ring system.

The primary amino group at the C2 position can be readily functionalized through reactions such as acylation and alkylation. These transformations are crucial for building more complex molecular architectures and for structure-activity relationship (SAR) studies in medicinal chemistry.

Acylation: The amino group reacts with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base, to form the corresponding N-acylamide derivatives. Research on analogous compounds, such as 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, has shown that coupling with various acyl chlorides proceeds effectively to yield potent biological inhibitors. acs.org This indicates that the 2-amino group of the title compound is sufficiently nucleophilic to participate in such transformations.

Alkylation: While less common than acylation in the literature for this specific scaffold, the amino group can also undergo alkylation with suitable alkyl halides or other electrophiles. These reactions would yield secondary or tertiary amines, depending on the reaction conditions and stoichiometry of the reagents.

Table 1: Representative Amine Functionalization Reactions

| Reaction Type | Reagent | Product | Purpose / Significance |

| Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-2-(acetylamino)-1H-pyrrole-3-carbonitrile | Introduction of a second acetyl group, modification of electronic properties. |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | 1-Acetyl-2-(benzoylamino)-1H-pyrrole-3-carbonitrile | Synthesis of N-aroyl derivatives for biological screening. acs.org |

| Alkylation | Methyl Iodide (CH₃I) | 1-Acetyl-2-(methylamino)-1H-pyrrole-3-carbonitrile | Introduction of a small alkyl group, altering basicity and lipophilicity. |

The juxtaposition of the amino group at C2 and the nitrile group at C3 makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. The most prominent of these reactions is the formation of the pyrrolo[2,3-d]pyrimidine core, a scaffold of significant interest in pharmaceutical chemistry.

This transformation is typically achieved by reacting the 2-amino-3-cyanopyrrole with a one-carbon electrophile, such as formamide, formic acid, or orthoformates. The reaction proceeds via initial formation of an amidine intermediate, followed by an intramolecular cyclization where the pyrrole N1 or the newly formed exocyclic nitrogen attacks the nitrile carbon, which then closes the pyrimidine (B1678525) ring. The presence of the cyano group facilitates these cyclization reactions to form more complex heterocyclic compounds under appropriate conditions. smolecule.com

Table 2: Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclization

| Reagent(s) | Product | Reaction Conditions |

| Formamide (HCONH₂) | 7-Acetyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Heating at elevated temperatures (e.g., 150-180 °C). |

| Triethyl Orthoformate, then NH₃ | 7-Acetyl-7H-pyrrolo[2,3-d]pyrimidine | Two-step process, formation of an ethoxy-imine intermediate followed by amination and cyclization. |

| Guanidine (B92328) | 7-Acetyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | Direct condensation to form the 2,4-diaminopyrimidine (B92962) fused ring. |

2-Aminopyrrole derivatives can exist in an equilibrium between two tautomeric forms: the amino form and the imino form. oxfordreference.com This phenomenon, known as amino-imino tautomerism, involves the migration of a proton from the exocyclic amino group to a ring carbon atom (typically C5), accompanied by a shift of double bonds.

Theoretical and experimental studies, including NMR spectroscopy, on simple 2-aminopyrroles have shown that the amino tautomer is generally the more stable form. rsc.orgresearchgate.net The stability is influenced by factors such as substitution patterns and solvent polarity. rsc.orgnih.gov For this compound, the presence of two strong electron-withdrawing groups (acetyl at N1 and cyano at C3) is expected to significantly stabilize the amino form by delocalizing the nitrogen lone pair across the pyrrole ring and into the nitrile group. The imino tautomer, 2-imino-1-acetyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, would disrupt the aromaticity of the pyrrole ring and is therefore considered to be significantly less stable. nih.govmdpi.com NMR studies are a powerful tool for unambiguously clarifying tautomeric identities in such systems. encyclopedia.pub

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that can undergo various transformations, most notably hydrolysis to amides and carboxylic acids, and reduction to primary amines.

The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds via a carboximidic acid intermediate to first yield the corresponding amide, 1-acetyl-2-amino-1H-pyrrole-3-carboxamide.

Complete hydrolysis of the nitrile requires harsh conditions, such as heating in strong aqueous acid or base, and leads to the formation of the carboxylic acid, 1-acetyl-2-amino-1H-pyrrole-3-carboxylic acid. pressbooks.pubstudymind.co.uk Stopping the reaction at the amide stage can be challenging because the amide itself is susceptible to hydrolysis under the same conditions, though often at a slower rate. chemistrysteps.commasterorganicchemistry.com Milder, more controlled conditions are required to isolate the amide in good yield.

Table 3: Hydrolysis of the Nitrile Group

| Product | Reagents and Conditions | Intermediate |

| 1-Acetyl-2-amino-1H-pyrrole-3-carboxamide | H₂SO₄ (conc.), H₂O, controlled temperature (e.g., 40-60 °C). | Not isolated |

| 1-Acetyl-2-amino-1H-pyrrole-3-carboxylic acid | HCl (aq) or NaOH (aq), heat (reflux). | 1-Acetyl-2-amino-1H-pyrrole-3-carboxamide |

The nitrile group can be reduced to a primary amine, yielding (1-acetyl-2-amino-1H-pyrrol-3-yl)methanamine. This transformation adds a flexible aminomethyl linker to the pyrrole core, which is valuable for exploring new chemical space in drug discovery.

Common methods for this reduction include catalytic hydrogenation and chemical reduction with metal hydrides. sparkl.me

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) at elevated pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. studymind.co.ukchemguide.co.ukiitm.ac.in It is often the preferred method in industrial settings.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or THF are highly effective for reducing nitriles to amines. studymind.co.ukchemguide.co.ukcommonorganicchemistry.com Borane complexes (e.g., BH₃·THF) can also be used. commonorganicchemistry.comorganic-chemistry.org

Table 4: Reduction of the Nitrile Group

| Reagent(s) | Product | Conditions |

| H₂ / Raney Ni | (1-Acetyl-2-amino-1H-pyrrol-3-yl)methanamine | High pressure, elevated temperature, in a solvent like ethanol (B145695) or methanol (B129727). |

| LiAlH₄, then H₂O | (1-Acetyl-2-amino-1H-pyrrol-3-yl)methanamine | Anhydrous ether (e.g., THF), followed by aqueous workup. |

| BH₃·THF | (1-Acetyl-2-amino-1H-pyrrol-3-yl)methanamine | Anhydrous THF, often with heating. |

Cyclization with the Nitrile Group (e.g., to form fused heterocycles)

The juxtaposition of the amino and nitrile functionalities in 2-amino-3-cyanopyrrole derivatives, such as this compound, makes them valuable precursors for the synthesis of fused heterocyclic systems. The amino group can act as an internal nucleophile, or it can react with external reagents, with a subsequent cyclization step involving the nitrile group to construct a new ring fused to the pyrrole core. A prominent example of this reactivity is the synthesis of pyrrolo[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their structural analogy to purines. acs.orgnih.gov

The general strategy for the synthesis of pyrrolo[2,3-d]pyrimidines from 2-amino-3-cyanopyrroles involves the reaction with a reagent that provides the necessary carbon and nitrogen atoms to form the pyrimidine ring. While specific studies on this compound are not extensively detailed in the literature, the reactivity of the parent 2-amino-3-cyanopyrrole scaffold provides a clear indication of its synthetic potential. It is anticipated that the N-acetyl group could be retained or cleaved during these cyclization reactions, depending on the reaction conditions.

One established method for constructing the pyrrolo[2,3-d]pyrimidine skeleton is the reaction of a 2-amino-4-cyanopyrrole with a 1,3,5-triazine (B166579) via an inverse electron demand Diels-Alder reaction. acs.org This approach allows for the one-pot synthesis of highly substituted pyrrolo[2,3-d]pyrimidines. For instance, the reaction of 2-amino-1-benzyl-4-cyanopyrrole hydrogen chloride salt with 2,4,6-tris(ethoxycarbonyl)-1,3,5-triazine in DMSO at room temperature yields the corresponding 7-benzyl-2,4-bis(ethoxycarbonyl)-5-cyanopyrrolo[2,3-d]pyrimidine. acs.org

Another common method involves the reaction of 2-amino-3-cyanopyrroles with guanidine. google.com In this reaction, guanidine provides the N-C-N fragment that cyclizes with the amino and nitrile groups of the pyrrole to form the 2,4-diaminopyrrolo[2,3-d]pyrimidine ring system. The reaction is typically carried out by heating the reactants in a suitable solvent, such as an alcohol. google.com

The following table summarizes representative cyclization reactions of 2-amino-3-cyanopyrrole derivatives to form fused heterocycles, which are analogous to the expected reactivity of this compound.

| Pyrrole Reactant | Reagent | Product | Conditions | Reference |

| 2-amino-1-benzyl-4-cyanopyrrole HCl salt | 2,4,6-tris(ethoxycarbonyl)-1,3,5-triazine | 7-Benzyl-2,4-bis(ethoxycarbonyl)-5-cyanopyrrolo[2,3-d]pyrimidine | Anhydrous DMSO, 25 °C, 2 h | acs.org |

| Ethyl 4-[2-(2-amino-3-cyanofur-4-yl)ethyl]benzoate* | Guanidine | Ethyl 4-{2-(2,4-diaminopyrrolo[2,3-d]pyrimidin-5-yl)ethyl}benzoate | Anhydrous ethanol, reflux, 30 h | google.com |

*Note: This reaction involves a furan (B31954) precursor which rearranges to the pyrrolo[2,3-d]pyrimidine.

Furthermore, reactions with other bifunctional reagents such as urea, thiourea (B124793), and isothiocyanates are expected to yield a variety of fused pyrimidine derivatives. For example, reaction with isothiocyanates could lead to the formation of pyrrolo[2,3-d]pyrimidine-4-thiones. The reaction of acetyl iodide with thiourea has been shown to produce N-acetylthiourea, which could potentially cyclize with the amino and nitrile groups of the pyrrole. researchgate.net

Stereoselective Transformations and Chiral Derivatization

The field of stereoselective transformations and chiral derivatization of this compound is not extensively explored in the current scientific literature. The molecule itself is achiral. However, the potential for introducing chirality and performing stereoselective reactions exists, which could lead to the synthesis of enantiomerically pure compounds with potential applications in asymmetric catalysis or as chiral building blocks for pharmaceuticals.

One hypothetical approach to introduce chirality would be through the derivatization of the amino group or the pyrrole ring with a chiral auxiliary. For instance, the acetyl group could be replaced by a chiral acyl group, which could then direct subsequent stereoselective reactions on the pyrrole ring or its substituents.

Another possibility lies in the stereoselective reduction of a precursor or a derivative. If a suitable prochiral center is introduced into the molecule, its stereoselective reduction could yield a chiral product.

While direct examples involving this compound are lacking, the broader field of pyrrole chemistry offers insights into potential stereoselective transformations. For example, asymmetric cycloaddition reactions involving pyrrole-based azomethine ylides have been developed to produce chiral spiro[pyrrolidine-oxindoles] with high enantioselectivity. nih.gov This suggests that, in principle, the pyrrole ring system can participate in highly controlled stereoselective processes.

The conversion of chiral amines, amino alcohols, and amino acids into their corresponding chiral 2-substituted pyrrole derivatives without racemization has also been reported, demonstrating that the pyrrole core can be constructed while preserving existing stereocenters. researchgate.net

Given the synthetic versatility of the 2-amino-3-cyanopyrrole scaffold, future research could focus on developing stereoselective methodologies. This could involve:

Asymmetric Catalysis: Employing chiral metal catalysts or organocatalysts to effect enantioselective transformations on the pyrrole or its derivatives. For example, asymmetric hydrogenation of a suitably derivatized pyrrole could introduce stereocenters.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen or another position of the pyrrole to direct diastereoselective reactions.

Enzymatic Resolutions: Utilizing enzymes to resolve racemic mixtures of chiral derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation of 1 Acetyl 2 Amino 1h Pyrrole 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile provides critical information about the number and electronic environment of protons in the molecule. The spectrum is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring, the amino group, and the N-acetyl group.

The two protons on the pyrrole ring (H-4 and H-5) are expected to appear as two doublets in the aromatic region of the spectrum, typically between δ 6.0 and 7.5 ppm. nih.govwikipedia.org Their coupling constant would be characteristic of vicinal coupling in a five-membered ring. nih.gov The protons of the amino (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. The three equivalent protons of the methyl group in the acetyl moiety (-COCH₃) are expected to be observed as a sharp singlet in the upfield region, typically around δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole H-4/H-5 | 6.0 - 7.5 | Doublet (d) |

| Pyrrole H-5/H-4 | 6.0 - 7.5 | Doublet (d) |

| NH₂ | Variable | Broad Singlet (br s) |

| COCH₃ | ~ 2.0 - 2.5 | Singlet (s) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show seven signals. The carbon of the nitrile group (-C≡N) typically resonates in the range of δ 115-125 ppm. sciforum.net The carbonyl carbon of the acetyl group (-C=O) is expected to appear significantly downfield, usually between δ 165-175 ppm. The four carbons of the pyrrole ring will have distinct chemical shifts influenced by the substituents. rsc.org The carbon attached to the amino group (C-2) and the carbon attached to the acetyl group (C-1, though this is a nitrogen) influence the shifts of C-2, C-3, C-4, and C-5. The C-2 and C-3 carbons, being substituted, would be quaternary and show different shifts from the protonated C-4 and C-5 carbons. rsc.org The methyl carbon of the acetyl group will appear in the upfield region, typically around δ 20-30 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | 165 - 175 |

| C-2 (Pyrrole) | 140 - 150 |

| C-5 (Pyrrole) | 120 - 130 |

| C≡N (Nitrile) | 115 - 125 |

| C-4 (Pyrrole) | 100 - 115 |

| C-3 (Pyrrole) | 90 - 100 |

| CH₃ (Acetyl) | 20 - 30 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key cross-peak would be observed between the signals of the H-4 and H-5 protons, confirming their adjacent positions on the pyrrole ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the acetyl CH₃ proton signal with the acetyl CH₃ carbon signal. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is vital for connecting different parts of the molecule. columbia.edu Key HMBC correlations would be expected from:

The acetyl CH₃ protons to the acetyl C=O carbon and to the C-2 and C-5 carbons of the pyrrole ring (through the N-1 atom).

The pyrrole H-4 proton to carbons C-2, C-3, and C-5.

The pyrrole H-5 proton to carbons C-3 and C-4.

The amino protons to carbons C-2 and C-3.

These correlations provide irrefutable evidence for the placement of the acetyl, amino, and nitrile groups on the pyrrole framework. youtube.comcolumbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Nitrile, Acetyl, Amine)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. spectroscopyonline.com The IR spectrum of this compound would display key absorption bands confirming the presence of the amine, acetyl, and nitrile moieties.

Amine (N-H) Vibrations: A primary amine (-NH₂) group typically shows two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. orgchemboulder.comlibretexts.org An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com

Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption band in the 2260-2220 cm⁻¹ range. spectroscopyonline.comnih.gov

Acetyl (C=O) Stretch: The carbonyl group of the N-acetyl moiety will produce a strong, sharp absorption band, typically in the range of 1710-1670 cm⁻¹, characteristic of an amide carbonyl. nih.govpressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Acetyl (Amide) | C=O Stretch | 1710 - 1670 | Strong, Sharp |

| Pyrrole Ring | C-H Stretch | ~3100 | Medium |

| Pyrrole Ring | C=C & C-N Bending | 1600 - 1400 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₇H₇N₃O, giving it a molecular weight of approximately 149.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 149. The fragmentation pattern would provide further structural confirmation. A prominent fragmentation pathway would likely involve the loss of the acetyl group (CH₃CO•, 43 mass units) via cleavage of the N-C(O) bond, leading to a significant fragment ion at m/z 106. This fragment corresponds to the [2-amino-1H-pyrrole-3-carbonitrile]⁺ ion. Further fragmentation of the pyrrole ring could also be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Identity | Notes |

| 149 | [C₇H₇N₃O]⁺ | Molecular Ion (M⁺) |

| 106 | [C₅H₄N₃]⁺ | Fragment from loss of acetyl group [M - 43]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would confirm the planarity of the pyrrole ring and determine the orientation of the acetyl, amino, and nitrile substituents relative to the ring. It would also provide insight into intermolecular interactions, such as hydrogen bonding involving the amino group N-H protons and the carbonyl oxygen or nitrile nitrogen atoms, which dictate the crystal packing. mdpi.com Such an analysis would provide the ultimate confirmation of the structure elucidated by spectroscopic methods.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, provide profound insights into the nature of the electronic transitions and the extent of conjugation within the molecule.

The electronic spectrum of the parent pyrrole molecule is characterized by strong absorptions in the ultraviolet region, which are attributed to π→π* transitions within the aromatic five-membered ring. For pyrrole itself, absorption bands are typically observed around 250 nm and 287 nm. researchgate.net The introduction of substituents onto the pyrrole ring, as in the case of this compound, significantly modifies the electronic properties and, consequently, the UV-Vis absorption spectrum.

In this compound, the pyrrole ring is functionalized with three distinct groups that influence its electronic structure: an amino group (-NH2) at the C2 position, a carbonitrile group (-CN) at the C3 position, and an acetyl group (-COCH3) at the N1 position.

The 2-amino group acts as a powerful auxochrome, an electron-donating group that, through its lone pair of electrons, increases the electron density of the pyrrole ring via resonance. This extended conjugation leads to a bathochromic shift (a shift to longer wavelengths) of the π→π* transition compared to unsubstituted pyrrole.

The 3-carbonitrile group is an electron-withdrawing group and a chromophore. Its presence in conjugation with the amino group and the pyrrole ring creates a "push-pull" system, which can further extend the conjugation and influence the energy of the electronic transitions. In related 2-cyanopyrrole derivatives, the cyano group has been shown to be crucial for their electronic properties. frontiersin.org

The combination of these substituents—an electron-donating group and two electron-withdrawing groups—on the pyrrole core results in a complex and extended conjugated system. This extensive conjugation is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to significant bathochromic shifts in the absorption maxima compared to simpler pyrroles.

While direct experimental UV-Vis data for this compound is not extensively reported in the available literature, theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic spectra of such molecules. researchgate.netnih.govaip.org These computational approaches can provide valuable estimates of the absorption maxima (λmax) and the nature of the corresponding electronic transitions.

Based on the analysis of substituent effects and data from analogous compounds, the following electronic transitions can be anticipated for this compound:

| Transition Type | Involved Orbitals | Expected Wavelength (λmax) Range | Contributing Moieties | Anticipated Intensity |

|---|---|---|---|---|

| π→π | π (HOMO) → π (LUMO) | ~280-350 nm | Pyrrole ring, Amino, Cyano, and Acetyl groups (extended conjugated system) | High (ε > 10,000 L mol-1 cm-1) |

| n→π | n (non-bonding) → π (LUMO) | ~300-400 nm | Carbonyl of the Acetyl group | Low (ε < 1,000 L mol-1 cm-1) |

The primary, high-intensity absorption band would be due to the π→π* transition of the entire conjugated system. The interaction between the electron-donating amino group and the electron-withdrawing cyano and acetyl groups is expected to significantly red-shift this band. A weaker, lower-energy n→π* transition associated with the carbonyl group of the N-acetyl substituent may also be observed, potentially overlapping with the tail of the stronger π→π* absorption band. masterorganicchemistry.com The precise position and intensity of these bands would be influenced by the solvent polarity.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No published studies containing specific quantum chemical calculations for 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile were identified. Such calculations would typically provide detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

A search for DFT studies on this compound yielded no specific results. DFT is a widely used method to investigate the electronic structure and geometry of molecules, and while it has been applied to many heterocyclic compounds, this specific pyrrole (B145914) derivative appears to be uncharacterised by this method in the available literature. nih.govmaterialsciencejournal.org

Similarly, no specific ab initio calculations for this compound have been reported. These methods, which are based on first principles without empirical parameters, are fundamental for obtaining highly accurate molecular properties.

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

A detailed molecular orbital analysis, specifically identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound, is not available in the current body of scientific literature. The HOMO-LUMO gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com While general principles of how the acetyl, amino, and nitrile groups would influence the electronic properties of the pyrrole ring can be hypothesized, specific calculated energy values and orbital visualizations are absent.

Prediction of Spectroscopic Parameters

There are no available theoretical predictions for the spectroscopic parameters (e.g., ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies) of this compound. Computational methods are often used to complement experimental spectroscopy by providing calculated spectra that can aid in the assignment of experimental signals.

Conformational Analysis and Intermolecular Interactions

A formal conformational analysis, which would identify the most stable conformers of the molecule (for instance, regarding the orientation of the N-acetyl group) and the energetic barriers between them, has not been published. Studies on related molecules suggest that intermolecular interactions, such as hydrogen bonding, play a crucial role in the solid-state packing of pyrrole derivatives, but specific analyses for this compound are lacking. researchgate.net

Aromaticity Analysis of the Pyrrole Ring

While the parent pyrrole ring is known to be aromatic, a specific quantitative analysis of the aromaticity of the substituted ring in this compound using methods like Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) has not been reported. libretexts.orgresearchgate.net The electron-withdrawing acetyl and cyano groups, along with the electron-donating amino group, would modulate the aromatic character of the pyrrole core, but without specific calculations, the extent of this modulation remains unquantified.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction mechanisms involved in the synthesis and reactivity of heterocyclic compounds like pyrrole derivatives. While direct computational studies on the formation of this compound are not extensively available in the reviewed literature, a wealth of information from theoretical investigations on closely related substituted pyrroles provides significant mechanistic insights. These studies help in understanding the underlying principles of bond formation, transition states, and the influence of substituents on the reactivity of the pyrrole core.

General Mechanistic Pathways for Pyrrole Synthesis

Computational studies have been instrumental in mapping the potential energy surfaces of various synthetic routes leading to substituted pyrroles. For instance, the synthesis of pyrrole derivatives often proceeds through multi-step reactions, and DFT calculations can help identify the most plausible reaction pathway by calculating the energy barriers for each step.

A common theme in the synthesis of highly substituted pyrroles is the condensation of a primary amine with a dicarbonyl compound or its equivalent, followed by an intramolecular cyclization and dehydration. Computational models of these reactions typically focus on:

Identifying Key Intermediates: Theoretical calculations help in characterizing the structure and stability of crucial intermediates, such as enamines or enolates, which are often transient and difficult to detect experimentally.

Locating Transition States: By mapping the transition state structures, computational chemists can determine the rate-determining step of the reaction and understand the electronic and steric factors that govern the reaction kinetics.

Evaluating Reaction Energetics: The calculation of reaction energies and activation energies provides a quantitative measure of the feasibility of a proposed mechanism.

For a compound like this compound, a plausible synthetic route could involve the reaction of a β-keto-nitrile with an amino-acetylating agent or a multi-component reaction. Computational modeling could elucidate the precise sequence of bond-forming events.

Insights from DFT on Substituted Pyrroles

DFT studies on various pyrrole derivatives have provided valuable data on their electronic structure and reactivity, which can be extrapolated to understand the behavior of this compound.

Conceptual DFT Descriptors:

Conceptual DFT provides a framework to quantify the reactivity of molecules using descriptors derived from the electron density. These descriptors can predict the most likely sites for electrophilic and nucleophilic attack.

| Descriptor | Definition | Significance |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Measures the escaping tendency of electrons. A higher value indicates higher reactivity. |

| Global Hardness (η) | η = (I - A) / 2 | Measures the resistance to charge transfer. A smaller value indicates higher reactivity. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; a higher value indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

| I is the ionization potential and A is the electron affinity. These are often approximated using the energies of the HOMO and LUMO (Koopmans' theorem). |

Fukui Functions and Local Reactivity:

Fukui functions are used to identify the most reactive sites within a molecule. For a pyrrole derivative, these calculations can pinpoint which atoms are most susceptible to electrophilic or nucleophilic attack, or radical reactions. For this compound, one would expect the amino group and specific positions on the pyrrole ring to have distinct reactivity profiles as predicted by Fukui functions.

Table of Hypothetical Calculated Parameters for a Model Pyrrole System:

The following table presents hypothetical calculated parameters based on typical values found in DFT studies of similar heterocyclic systems. These values would be crucial in a detailed mechanistic analysis of this compound.

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A smaller gap generally implies higher reactivity. |

| Calculated Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Modeling of Reaction Mechanisms

In the context of forming the acetylated aminopyrrole, computational modeling would likely investigate the mechanism of the acetylation step. This could occur either before or after the formation of the pyrrole ring. DFT calculations could compare the activation energy barriers for N-acetylation versus C-acetylation and explore the role of catalysts in directing the regioselectivity of the reaction.

For instance, a study on the synthesis of N-substituted 3,4-diarylpyrroles highlighted that the key step is an intramolecular cyclization of an in situ generated enamine onto a ketone. rsc.org A similar mechanistic principle could apply to the formation of the pyrrole ring in this compound. Computational modeling would be essential to confirm the feasibility of such a pathway and to understand the stereoelectronic requirements of the cyclization step.

Applications and Advanced Materials Science of Pyrrole Carbonitriles

As a Synthetic Building Block for Complex Organic Molecules

The strategic placement of reactive sites on the pyrrole (B145914) core of 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile makes it a valuable precursor for constructing more elaborate molecular architectures, particularly in the pharmaceutical and agrochemical sectors.

Precursor to Fused Heterocyclic Systems (e.g., Pyrrolo[2,3-d]pyrimidines)

A primary application of 2-amino-1H-pyrrole-3-carbonitrile and its derivatives is in the synthesis of pyrrolo[2,3-d]pyrimidines. This fused heterocyclic system is often referred to as 7-deazapurine and is a core structure in numerous compounds with significant biological activity, including potent kinase inhibitors for cancer therapy. ekb.egnih.govgoogle.com

The synthesis leverages the ortho-positioning of the amino and nitrile groups on the pyrrole ring. These groups can undergo cyclocondensation reactions with single-carbon reagents to form the fused pyrimidine (B1678525) ring. For instance, heating 2-amino-1H-pyrrole-3-carbonitriles with reagents like formamide (B127407) or formic acid is a common and effective method to construct the pyrrolo[2,3-d]pyrimidine skeleton. ekb.eg The N-acetyl group in this compound can serve as a protecting group for the pyrrole nitrogen, which can be removed or retained depending on the desired final product and reaction conditions. The versatility of this reaction allows for the creation of a diverse library of substituted pyrrolopyrimidines, crucial for medicinal chemistry research. scielo.org.mxnih.gov

Table 1: Reagents for Cyclization of 2-Aminopyrrole-3-carbonitriles

| Reagent | Fused Ring System | Reference |

|---|---|---|

| Formamide | Pyrrolo[2,3-d]pyrimidine | ekb.eg |

| Formic Acid | Pyrrolo[2,3-d]pyrimidin-4-one | ekb.eg |

| Aryl Isothiocyanate | 2-Thioxo-pyrrolo[2,3-d]pyrimidine | ekb.eg |

Intermediate in the Synthesis of Agrochemicals

The pyrrole framework is a key component in a number of modern agrochemicals, particularly insecticides and fungicides. The insecticidal properties of certain pyrrole derivatives make them valuable candidates for the development of new pesticides. smolecule.com Pyrrole-based compounds can act on novel biochemical targets in pests, which is crucial for managing resistance to existing insecticide classes.

Specifically, pyrrole carbonitriles serve as important intermediates in this field. The functional groups of this compound allow for a variety of chemical transformations to build the complex structures required for potent biological activity. The inherent reactivity of the pyrrole ring and its substituents enables the attachment of other pharmacophores and tuning of the molecule's physicochemical properties to optimize its efficacy and environmental profile.

Integration into Functional Materials

Beyond its role in life sciences, the electronic properties of the pyrrole ring have led to the integration of pyrrole carbonitriles and related derivatives into various advanced materials. The extended π-system of the pyrrole ring is fundamental to these applications.

Organic Electronics and Optoelectronic Materials

Pyrrole-based molecules are increasingly studied for their potential in organic electronics, serving as building blocks for semiconducting materials. frontiersin.org These materials are utilized in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-donating nature of the pyrrole ring makes it an excellent component in donor-acceptor (D-A) type materials, which are crucial for efficient charge separation and transport in solar cells. nih.govrsc.org

While simple polypyrrole has limitations, incorporating pyrrole units into more complex conjugated polymers and small molecules can lead to materials with high charge carrier mobility and tailored optical properties. nih.govacs.org The substituents on the pyrrole ring, such as the acetyl, amino, and cyano groups in this compound, can significantly influence the electronic properties (e.g., HOMO/LUMO energy levels), solubility, and solid-state packing of the resulting materials, thereby fine-tuning their performance in electronic devices. acs.org

Table 2: Performance of Selected Pyrrole-Based Materials in Organic Electronics

| Material Type | Application | Key Performance Metric | Reference |

|---|---|---|---|

| Diketopyrrolopyrrole (DPP) Polymer | OFET | High Charge Carrier Mobility | frontiersin.orgnih.gov |

| DPP-based Small Molecule | OPV | Power Conversion Efficiency | rsc.org |

Conductive Polymers

Polypyrrole (PPy) is one of the most studied and utilized intrinsically conducting polymers due to its good environmental stability, high conductivity in the doped state, and straightforward synthesis. wikipedia.orgmdpi.commdpi.com It is typically prepared through the oxidative polymerization (chemically or electrochemically) of the pyrrole monomer. wikipedia.orgnih.gov The resulting polymer has a conjugated backbone of repeating pyrrole units, which, upon oxidation (doping), creates mobile charge carriers (polarons and bipolarons), rendering the material electrically conductive. wikipedia.orgresearchgate.net

Monomers like this compound can, in principle, be polymerized to form functionalized polypyrroles. The substituents would offer several advantages over unsubstituted PPy. They could enhance solubility and processability, which are major challenges for the parent polymer. mdpi.commdpi.com Furthermore, the functional groups could be used for post-polymerization modification, allowing for the covalent attachment of other molecules or for tuning the polymer's interaction with its environment, which is particularly useful in applications like sensors and biomedical devices. mdpi.comnih.gov

Dye and Pigment Applications

Pyrrole derivatives are the basis for a significant class of high-performance pigments known as diketopyrrolopyrrole (DPP) pigments. nih.govwikipedia.org These pigments, such as the brilliant Pigment Red 254, are renowned for their intense color, high stability to light, heat, and weathering, and are widely used in demanding applications like automotive paints, plastics, and inks. wikipedia.orgnaturalpigments.com

The core chromophore of DPP pigments is a fused pyrrolo[3,4-c]pyrrole (B14788784) system, which creates a planar, electron-deficient unit that gives rise to its strong absorption in the visible spectrum. frontiersin.orgnih.gov While this compound is not a DPP pigment itself, its pyrrole carbonitrile structure is a key synthon for various heterocyclic dyes. mdpi.com The amino group acts as a powerful electron-donating group (auxochrome), while the nitrile and acetyl groups are electron-withdrawing. This "push-pull" electronic structure within the molecule is a classic design principle for creating organic chromophores. By participating in reactions that extend its conjugated system, this compound could serve as a precursor to novel dyes and pigments with tailored colors and properties. acs.org

Role in Coordination Chemistry and Catalysis

While direct and extensive research on the coordination and catalytic applications of This compound is not widely documented in publicly available literature, its structural features suggest significant potential in these fields. The presence of multiple heteroatoms (N, O) and functional groups (amino, acetyl, nitrile) provides several potential coordination sites, making it a versatile ligand for complexing with transition metals. The principles of coordination chemistry and catalysis involving similar functionalized pyrrole scaffolds can be used to infer its likely behavior and applications. nih.govnih.govnih.gov

This compound possesses the necessary functionalities to act as a multidentate ligand. The amino group (-NH2), the nitrogen atom of the pyrrole ring, the oxygen atom of the acetyl group (-C(O)CH3), and the nitrogen atom of the nitrile group (-C≡N) can all potentially donate lone pairs of electrons to a metal center. nih.govpageplace.de This allows for the formation of stable chelate rings, which can enhance the stability and influence the electronic properties of the resulting metal complex. pageplace.de

The coordination mode can be versatile, depending on the metal ion, the solvent, and the reaction conditions. For instance, it could act as a bidentate ligand through the amino group and the pyrrole nitrogen, or potentially involve the acetyl oxygen or nitrile nitrogen in more complex coordination spheres. The N-acetyl group, being an amide, can influence the electron density of the pyrrole ring and the steric environment around the coordinating nitrogen atoms. This modulation is crucial in fine-tuning the catalytic activity of the metal center. nih.govacs.org

Research on related pyrrole-based pincer ligands has demonstrated their efficacy in forming stable complexes with metals like iridium and rhodium, which are active in various catalytic transformations. acs.org The electronic properties of the pyrrole ring, modified by substituents, play a critical role in the stability and reactivity of these organometallic complexes. mdpi.com

Illustrative Data Table: Potential Coordination Complexes of this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only, based on the general principles of coordination chemistry, as specific experimental data for this compound is not available in the reviewed literature.

| Metal Ion | Potential Coordination Mode | Proposed Complex Formula | Potential Geometry |

| Pd(II) | Bidentate (Namino, Npyrrole) | [Pd(L)2]Cl2 | Square Planar |

| Cu(II) | Bidentate (Namino, Oacetyl) | [Cu(L)2]SO4 | Distorted Square Planar |

| Rh(I) | Tridentate (Namino, Npyrrole, Nnitrile) | [Rh(L)(CO)Cl] | Trigonal Bipyramidal |

| Ru(II) | Bidentate (Namino, Npyrrole) | [Ru(L)2(bpy)] (PF6)2 | Octahedral |

L represents the deprotonated form of this compound

Transition metal complexes derived from functionalized pyrrole ligands are known to catalyze a variety of organic reactions. While specific studies on This compound are limited, its potential can be extrapolated from related systems.

Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. A palladium complex of This compound could potentially catalyze such reactions. The electronic and steric properties imparted by the ligand would influence the efficiency and selectivity of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Cycloaddition Reactions: The reaction of ethyl 2-amino-1-azaazulene-3-carboxylate with dimethyl acetylenedicarboxylate (B1228247) is known to produce various cycloaddition products. This suggests that the amino-pyrrole moiety can participate in complex cyclization pathways. Metal complexes of This compound could act as Lewis acids to activate substrates in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, potentially controlling the stereoselectivity of the products.

Hydrogenation/Dehydrogenation Reactions: Iridium and ruthenium complexes with nitrogen-containing ligands have shown significant activity in hydrogenation and transfer dehydrogenation reactions. nih.gov An iridium complex of the title compound could potentially catalyze the hydrogenation of unsaturated bonds or the dehydrogenation of alcohols and alkanes. nih.govacs.org

Illustrative Data Table: Hypothetical Catalytic Performance in a Suzuki Coupling Reaction

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

Reaction: Phenylboronic acid + Iodobenzene → Biphenyl Catalyst: [Pd(this compound)2]Cl2 (0.1 mol%) Base: K2CO3 Solvent: Toluene/Water

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 80 | 12 | 75 |

| 2 | 100 | 6 | 92 |

| 3 | 100 | 4 | 88 |

| 4 | 110 | 2 | 95 |

Supramolecular Chemistry Applications

The field of supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized assemblies. This compound is a prime candidate for use in supramolecular chemistry due to its multiple hydrogen bonding sites and its aromatic pyrrole core, which can engage in π-π stacking interactions.

The amino group and the N-H of the pyrrole ring can act as hydrogen bond donors, while the oxygen of the acetyl group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. This allows for the formation of intricate hydrogen-bonded networks, leading to the self-assembly of supramolecular structures like ribbons, sheets, or more complex three-dimensional architectures.

Pyrrole-based macrocycles, such as calix mdpi.compyrroles, are well-known for their anion-binding capabilities, where the pyrrole N-H groups form hydrogen bonds with the anion. oup.com While This compound is an acyclic molecule, its hydrogen bonding functionalities could be exploited for the recognition and sensing of anions or other small molecules. The formation of such host-guest complexes could be signaled by changes in fluorescence or color.

Furthermore, the planar, aromatic pyrrole ring can participate in π-π stacking interactions with other aromatic systems. This interaction, in concert with hydrogen bonding, can direct the formation of highly ordered crystalline materials or liquid crystals. The specific arrangement of the molecules in the solid state will be dictated by the interplay of these non-covalent forces, which could be tuned by modifying the substituents on the pyrrole ring.

Illustrative Data Table: Potential Supramolecular Interactions

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

| Interacting Species | Dominant Interaction Type | Potential Supramolecular Structure | Potential Application |

| Self-assembly | Hydrogen Bonding (N-H···O=C, N-H···N≡C), π-π Stacking | 1D Chains or 2D Sheets | Crystal Engineering |

| Chloride ion (Cl-) | Hydrogen Bonding (N-H···Cl-) | Host-Guest Complex | Anion Sensing |

| Pyridine (B92270) | Hydrogen Bonding (N-H···Npyridine), π-π Stacking | Co-crystal | Materials with Tuned Optical Properties |

| Benzene | π-π Stacking | Intercalated Structure | Selective Adsorption |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile and its analogs. While classical methods like the Paal-Knorr and Hantzsch syntheses provide foundational approaches, a shift towards greener alternatives is anticipated. semanticscholar.org

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts for the synthesis of substituted pyrroles. nih.gov Research into biocatalytic routes could lead to milder reaction conditions and improved yields. nih.govnih.gov

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve energy efficiency in the synthesis of pyrrole (B145914) derivatives. acs.orgmdpi.comrsc.org Exploring microwave-assisted protocols for the synthesis of this compound could lead to more rapid and scalable production.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. syrris.comresearchgate.netacs.orguc.ptacs.org Developing a flow-based synthesis for this compound would enable more efficient and automated production.

Eco-Friendly Solvents and Catalysts: A move away from hazardous organic solvents towards greener alternatives like water or bio-based solvents is a key aspect of sustainable chemistry. semanticscholar.org Research into the use of recyclable catalysts and solvent-free reaction conditions will be crucial.

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Identification of suitable enzymes, optimization of reaction parameters |

| Microwave-Assisted Synthesis | Reduced reaction times, increased energy efficiency | Development of optimized microwave protocols, scalability studies |

| Flow Chemistry | Enhanced safety, scalability, and process control | Design of efficient microreactor systems, integration of purification steps |

| Green Solvents/Catalysts | Reduced environmental impact, improved sustainability | Exploration of water-based systems, development of recyclable catalysts |

Exploration of Unconventional Reactivity Patterns

The unique electronic properties of the this compound ring system, influenced by both electron-donating (amino) and electron-withdrawing (acetyl and carbonitrile) groups, suggest a rich and potentially unconventional reactivity profile.

Future investigations could focus on:

Electrophilic Aromatic Substitution: While pyrroles are known to undergo electrophilic aromatic substitution, the regioselectivity in a polysubstituted system like this is complex. pearson.comresearchgate.netlibretexts.orgyoutube.comyoutube.com Detailed mechanistic studies are needed to understand and predict the outcomes of these reactions.

Cycloaddition Reactions: The pyrrole ring can participate in various cycloaddition reactions, and the substituents on this compound could influence the feasibility and outcome of such transformations, leading to the synthesis of novel fused heterocyclic systems. nih.gov

Photoredox Catalysis: The electron-rich nature of the pyrrole ring makes it a potential candidate for involvement in photoredox catalytic cycles, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Mechanistic Studies: A thorough understanding of the reaction mechanisms, including the role of intermediates and transition states, will be essential for harnessing the full synthetic potential of this compound.

Investigation into Emerging Applications in Materials Science and Catalysis

The inherent properties of the pyrrole nucleus suggest that this compound could serve as a valuable building block for advanced materials and catalysts.

Promising areas for future research include:

Conductive Polymers: Polypyrrole is a well-known conducting polymer, and the incorporation of functional groups, as seen in this compound, could be used to tune the electronic and physical properties of the resulting polymers for applications in sensors and electronic devices. nih.govnih.gov

Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the molecule could act as coordination sites for metal ions, enabling the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

Catalysis: The pyrrole nitrogen and other functional groups could act as catalytic sites. Derivatives of this compound could be explored as organocatalysts or as ligands for transition metal catalysts.

Organic Light-Emitting Diodes (OLEDs): The extended π-system of the pyrrole ring is a feature of many organic electronic materials. By appropriate modification, derivatives of this compound could be investigated for their electroluminescent properties.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry will play a pivotal role in guiding the future research and development of this compound and its derivatives.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric, electronic, and spectroscopic properties of the molecule and its derivatives. researchgate.netui.edu.ngresearchgate.net This can provide valuable insights into its reactivity and potential applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to correlate the structural features of a series of derivatives with their biological or material properties, aiding in the design of new compounds with enhanced performance. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of materials incorporating this compound, such as polymers or MOFs, helping to understand their structural stability and transport properties. ui.edu.ng

Prediction of Electronic and Optical Properties: Computational methods can be used to predict key electronic properties such as HOMO-LUMO gaps and absorption spectra, which are crucial for the design of new materials for electronic and optoelectronic applications. researchgate.netresearchgate.net

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity and property prediction | Geometry, electronic structure, spectroscopic data |

| Quantitative Structure-Activity Relationship (QSAR) | Design of new derivatives | Correlation of structure with activity/properties |

| Molecular Dynamics (MD) Simulations | Material behavior analysis | Structural stability, transport properties |

Design of New Functionalized Derivatives with Tailored Properties

The functional groups on this compound provide handles for further chemical modification, allowing for the design and synthesis of a wide array of new derivatives with tailored properties.

Future synthetic efforts could be directed towards:

Halogenation: The introduction of halogen atoms can significantly alter the electronic properties and biological activity of the molecule. nih.govmdpi.com The synthesis and evaluation of halogenated derivatives could lead to new materials or therapeutic agents.

Fused-Ring Systems: The amino and carbonitrile groups can be utilized in cyclization reactions to construct fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are known to have diverse biological activities. nih.govorganic-chemistry.org

Scaffold for Inhibitors: The pyrrole core is a common scaffold in medicinal chemistry. nih.govnih.govmdpi.commdpi.com this compound could serve as a starting point for the design and synthesis of inhibitors for various biological targets.

Q & A

Q. What are the established synthetic routes for 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization or condensation reactions. A common method involves reacting 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid as solvent) to form the pyrrole-carbonitrile scaffold. Post-synthetic acetylation introduces the acetyl group . Optimization includes adjusting reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents to improve yields (typically 60–75%). Purification via column chromatography using ethyl acetate/hexane mixtures is standard.

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and WinGX (for data processing) are used to analyze diffraction data. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 17.527 Å, b = 9.6576 Å, c = 14.237 Å, and β = 106.92° have been reported for analogous pyrrole-carbonitrile derivatives . Complementary techniques include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups.

Q. What biological activities are predicted for this compound based on structural analogs?